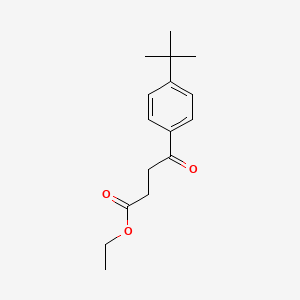

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

Description

Significance of γ-Ketoesters in Contemporary Chemical Synthesis

Among the various types of ketonic esters, γ-ketoesters are of particular importance. The 1,4-dicarbonyl arrangement in these molecules serves as a precursor to a variety of five-membered heterocyclic systems, such as furans and cyclopentenones. Furthermore, the ketone and ester functionalities can be selectively manipulated to introduce diverse functionalities, making them indispensable synthons in the construction of natural products and pharmaceutical agents.

Overview of Aryl-Substituted Butyrates as Versatile Intermediates

Aryl-substituted butyrates are a subclass of esters that incorporate an aromatic ring within their structure. This aromatic moiety can influence the reactivity of the ester and provide a site for further functionalization through electrophilic or nucleophilic aromatic substitution reactions. The presence of an aryl group can also impart specific physical and biological properties to the final products, making these intermediates valuable in medicinal chemistry and materials science. Butyrate (B1204436) itself, a product of gut microbiome metabolism, has been shown to affect the function of the AhR gene, potentially influencing hepatic drug metabolism. spectrabase.com

Research Trajectories and Academic Focus on Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

This compound has garnered academic interest due to its potential as a building block in the synthesis of more complex molecules. The presence of the bulky tert-butyl group on the phenyl ring can direct the regioselectivity of subsequent reactions and enhance the stability of the compound. Research efforts are primarily focused on developing efficient synthetic routes to this and similar molecules and exploring their utility in the synthesis of novel organic compounds with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOSTSMXOPDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599304 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75237-09-1 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 T Butylphenyl 4 Oxobutyrate

Established Synthetic Routes for Ketobutyrates

The synthesis of the ketobutyrate framework can be achieved through several general methodologies, which provide the foundation for developing specific routes to complex derivatives.

Acylative strategies are a cornerstone in the synthesis of ketones and keto esters. One of the most traditional methods is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. For the preparation of aryl α-keto esters, aromatic hydrocarbons can be reacted with ethyl oxalyl chloride. mdpi.com While effective, these methods can be limited by substrate scope and the requirement for stoichiometric amounts of Lewis acids.

More recently, decarboxylative acylation has emerged as a powerful alternative for ketone synthesis. This approach utilizes carboxylic acids as readily available and diverse starting materials. Photoredox/nickel dual catalysis has enabled the decarboxylative acylation of aliphatic carboxylic acids with thioesters to form a wide range of asymmetrical ketones. This strategy offers excellent functional group tolerance and represents a significant advancement in constructing ketone moieties from different carboxylic acid feedstocks. nih.gov

Oxidation reactions provide another major pathway to α-keto acids and their esters. mdpi.com These transformations can be performed in either the gas phase or the liquid phase. Gas-phase oxidation is considered a green chemistry approach due to minimal solvent use and high energy efficiency, often employing molecular oxygen as the primary oxidant over a catalyst. mdpi.com However, it typically requires high temperatures, which can lead to catalyst deactivation. mdpi.com

Liquid-phase oxidation offers a milder and more practical alternative for synthesizing α-keto esters from biomass-derived substrates. mdpi.com For instance, the anodic oxidation of aryl methyl ketones in methanol (B129727) can directly yield α-keto acid methyl esters in an electrochemical approach that is noted for its operational simplicity and environmental compatibility. mdpi.com

Radical-mediated reactions have become increasingly prominent in the synthesis of complex organic molecules, including ketones. These methods often proceed under mild conditions and exhibit unique reactivity patterns compared to traditional ionic pathways. The generation of α-keto radicals can be a key step in the synthesis of natural products, allowing for the construction of complex polycyclic systems. nih.gov

Modern strategies often employ photoredox catalysis to generate radical species. For example, the development of new pathways for ketone synthesis can involve the intermolecular addition of nucleophilic radicals to thioesters. tdl.org While radical addition to carbonyls can be challenging, the use of specific precursors can make the desired transformations more favorable. tdl.org The versatility of radical chemistry allows for the formation of carbon-carbon bonds under conditions that are often compatible with a wide range of functional groups. mit.edu

Specific Preparative Strategies for Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

Building upon the general principles of ketobutyrate synthesis, specific methods have been applied to prepare this compound.

A well-established method for preparing α-keto esters involves the reaction of a Grignard reagent with an oxalate (B1200264) derivative. mdpi.comgoogle.com This approach offers a convergent and efficient route to the target molecule. The synthesis of this compound can be achieved by reacting a Grignard reagent derived from a 4-tert-butylphenyl halide with diethyl oxalate.

The Grignard reagent, 4-tert-butylphenylmagnesium bromide, is typically prepared by reacting 1-bromo-4-tert-butylbenzene (B1210543) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com This organometallic species is then added to a solution of diethyl oxalate at low temperature. The nucleophilic addition of the Grignard reagent to one of the ester carbonyl groups of diethyl oxalate, followed by an acidic workup, yields the desired product, this compound. google.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent the addition of a second equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol byproduct. adichemistry.com

| Step | Reagents and Conditions | Purpose |

| 1 | 1-bromo-4-tert-butylbenzene, Magnesium (Mg), Anhydrous Diethyl Ether | Formation of 4-tert-butylphenylmagnesium bromide (Grignard reagent) |

| 2 | Diethyl oxalate, Anhydrous Diethyl Ether, Low Temperature (-15 to 0 °C) | Nucleophilic addition of the Grignard reagent to diethyl oxalate |

| 3 | Aqueous Acid (e.g., 10% HCl) | Hydrolysis of the intermediate to yield the final keto ester product |

| 4 | Extraction and Purification | Isolation of this compound |

Modern synthetic chemistry increasingly utilizes visible-light photoredox catalysis to forge new chemical bonds under exceptionally mild conditions. organic-chemistry.org These methods often rely on the generation of radical intermediates that can participate in coupling reactions. A plausible, though not explicitly documented, route to this compound could involve a three-component strategy mediated by visible light. rsc.org

This hypothetical strategy could involve the reaction of a 4-tert-butylphenyl derivative, a suitable four-carbon synthon, and an ethylating agent under photocatalytic conditions. For instance, a reaction could be designed between a 4-tert-butyl-substituted aryldiazoacetate, an alkene, and ethanol (B145695). Under blue light irradiation and in the presence of a suitable photocatalyst, a radical cascade could be initiated, leading to the formation of the target keto ester. rsc.org Such methods are attractive for their high atom economy and the avoidance of harsh reagents and conditions typical of more traditional synthetic routes. researchgate.net

| Component | Example Reagent | Role |

| Aryl Source | Ethyl (4-tert-butylphenyl)diazoacetate | Precursor to the aryl keto moiety |

| C2 Synthon | A suitable alkene or radical precursor | Provides two carbons of the butyrate (B1204436) chain |

| Photocatalyst | e.g., fac-[Ir(ppy)3] or an organic dye | Absorbs visible light to initiate the radical process |

| Solvent/Reagent | Acetonitrile, Ethanol | Reaction medium and source of the ethyl ester group |

| Light Source | Blue LEDs | Provides the energy for photocatalyst excitation |

Transition Metal-Catalyzed Syntheses

While classic methods like the Friedel-Crafts acylation, which utilizes a Lewis acid catalyst such as aluminum chloride (AlCl₃), are prevalent for the synthesis of aryl ketones, contemporary research increasingly focuses on transition-metal-catalyzed approaches that can offer milder conditions and improved selectivity. libretexts.orgmasterorganicchemistry.com The traditional Friedel-Crafts pathway involves the reaction of tert-butylbenzene (B1681246) with an acylating agent like ethyl succinyl chloride or succinic anhydride in the presence of a stoichiometric amount of a Lewis acid catalyst. cerritos.eduyoutube.com

However, modern methodologies often seek to replace these stoichiometric, moisture-sensitive, and often hazardous Lewis acids with catalytic amounts of transition metals. Transition metals like palladium, nickel, copper, and rhodium are known to catalyze cross-coupling reactions that can form the crucial aryl-carbonyl bond present in this compound. researchgate.net For instance, a hypothetical transition-metal-catalyzed approach could involve the coupling of a 4-tert-butylphenyl organometallic reagent with a suitable four-carbon electrophilic partner containing the ethyl ester moiety. Another potential route is the direct C-H activation of tert-butylbenzene followed by acylation, a strategy that is gaining prominence for its atom economy. researchgate.net These methods, while not explicitly documented for this exact molecule, represent the forefront of synthetic strategies for related structures. researchgate.netwilliams.edu

Optimization of Synthetic Conditions for this compound

The efficiency of any synthetic protocol hinges on the careful optimization of reaction conditions. For the synthesis of this compound, key parameters include the choice of catalyst and ligands, the solvent system, reaction temperature, and strategies to maximize yield and purity.

Catalyst Systems and Ligand Effects

In the context of a traditional Friedel-Crafts acylation, the "catalyst" is a Lewis acid, with its choice significantly impacting the reaction's success. Different Lewis acids exhibit varying levels of activity and may be selected based on the reactivity of the substrates.

Table 1: Hypothetical Effect of Different Lewis Acid Catalysts on the Yield of this compound

| Catalyst System | Relative Activity | Potential Yield Range (%) | Comments |

|---|---|---|---|

| AlCl₃ | High | 70-90 | Strong, general-purpose Lewis acid; requires anhydrous conditions. cerritos.edu |

| FeCl₃ | Moderate | 60-80 | Milder and less moisture-sensitive than AlCl₃. masterorganicchemistry.com |

| ZnCl₂ | Low to Moderate | 40-60 | Generally used for more activated aromatic rings. |

| Solid Acids (e.g., Zeolites) | Variable | 50-85 | Greener alternative, reusable, may require higher temperatures. |

For hypothetical transition-metal-catalyzed syntheses, the combination of the metal center (e.g., Pd, Ni) and a supporting ligand is crucial. Ligands, typically phosphines or N-heterocyclic carbenes, modulate the catalyst's electronic and steric properties, influencing its stability, activity, and selectivity. The choice of ligand can prevent catalyst deactivation and promote the desired bond formation, thereby enhancing the reaction rate and yield. researchgate.net

Solvent Effects and Reaction Temperature Profiling

Table 2: Hypothetical Solvent and Temperature Effects on the Synthesis

| Solvent | Typical Temperature Range (°C) | Expected Outcome |

|---|---|---|

| Carbon Disulfide (CS₂) | 0 - 25 | Good yields, traditional solvent, but highly toxic and flammable. |

| Nitrobenzene | 25 - 50 | Can increase solubility of the acylium ion complex, but is toxic. |

| Dichloromethane (CH₂Cl₂) | 0 - 25 | Commonly used, but is a suspected carcinogen. researchgate.net |

| Solvent-free | Variable (often higher) | A greener alternative, requires careful temperature control to maintain a liquid phase. |

Yield Enhancement and Purity Considerations

To maximize the yield of this compound, several strategies can be employed. In a Friedel-Crafts reaction, using an excess of the aromatic substrate (tert-butylbenzene) can minimize polyacylation, where the product reacts further with the acylating agent. cerritos.edu Careful, slow addition of the reactants and maintaining the optimal temperature can also suppress the formation of byproducts.

Post-reaction, achieving high purity is essential. The crude product mixture typically contains the desired product, unreacted starting materials, the catalyst, and various byproducts. A common workup procedure involves quenching the reaction with dilute acid to decompose the catalyst complex. Subsequent purification is generally achieved through techniques such as recrystallization from a suitable solvent or column chromatography, which separates the target compound based on its polarity.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.gov This involves the use of less hazardous chemicals, the development of more efficient reactions, and the minimization of waste.

Environmentally Benign Reagents and Solvents

Traditional Friedel-Crafts acylation presents several environmental and safety challenges. The use of stoichiometric quantities of corrosive and water-sensitive Lewis acids like AlCl₃ generates significant amounts of acidic waste. Furthermore, commonly used solvents such as carbon disulfide and chlorinated hydrocarbons are toxic and environmentally harmful. mdpi.com

Green chemistry seeks to replace these hazardous materials with more sustainable alternatives. ejcmpr.com One major area of research is the development of solid acid catalysts, such as zeolites or clays. These materials are non-corrosive, reusable, and can often be separated from the reaction mixture by simple filtration, significantly reducing waste. nih.gov

The choice of solvent is another key consideration. The ideal green solvent is non-toxic, non-flammable, derived from renewable resources, and biodegradable. Efforts are made to replace hazardous solvents with greener options or to conduct reactions under solvent-free conditions, where one of the reactants acts as the solvent.

Table 3: Comparison of Traditional vs. Green Solvents for Synthesis

| Solvent | Classification | Key Issues |

|---|---|---|

| Dichloromethane | Traditional | Volatile organic compound (VOC), suspected carcinogen. |

| Carbon Disulfide | Traditional | Highly toxic, extremely flammable. |

| Ionic Liquids | Green Alternative | Low volatility, but toxicity and biodegradability can be concerns. |

| Supercritical CO₂ | Green Alternative | Non-toxic, non-flammable, but requires high-pressure equipment. |

| None (Solvent-free) | Ideal Green Approach | Eliminates solvent waste entirely; may require higher temperatures. mdpi.com |

By embracing these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Atom Economy and Process Efficiency in the Synthesis of this compound

Atom Economy

Atom economy (AE) is a theoretical measure of the efficiency of a chemical reaction, representing the percentage of atoms from the reactants that are incorporated into the final desired product. acsgcipr.org The calculation is based on the molecular weights of the reactants and the target product, assuming a 100% yield. mdpi.commdpi.com Addition and rearrangement reactions can achieve 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov

The primary route to this compound involves the reaction of tert-butylbenzene with ethyl succinyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This is a substitution reaction where hydrogen chloride (HCl) is formed as a byproduct.

The atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The data for this calculation is detailed in the table below.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| tert-butylbenzene | C₁₀H₁₄ | 134.22 | Reactant |

| Ethyl Succinyl Chloride | C₆H₉ClO₃ | 164.59 | Reactant |

| This compound | C₁₆H₂₂O₃ | 262.34 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Calculation:

AE = [262.34 / (134.22 + 164.59)] x 100

AE = [262.34 / 298.81] x 100

Atom Economy = 87.79%

The calculated atom economy of approximately 87.8% indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, 12.2% of the mass is converted into the hydrogen chloride byproduct, which is inherent to this synthetic route. While some syntheses of fexofenadine (B15129) intermediates claim high or even 100% atom utilization, these often refer to specific steps like hydrogenation rather than the initial Friedel-Crafts acylation. patsnap.comresearchgate.net

Process Efficiency Metrics

While atom economy is a useful theoretical starting point, it does not account for reaction yield, excess reagents, solvents, or the energy required for workup and purification. whiterose.ac.uk More holistic metrics like Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a more realistic assessment of a process's green credentials. mdpi.comsemanticscholar.org

Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used, taking the actual yield into account.

Environmental Factor (E-Factor): Defined as the total mass of waste generated per kilogram of product, a lower E-Factor signifies a greener process. greenchemistry-toolkit.org The pharmaceutical industry often has high E-Factors, ranging from 25 to over 100. greenchemistry-toolkit.org

For the Friedel-Crafts synthesis of this compound, several factors significantly impact these process efficiency metrics:

Catalyst: The reaction typically employs aluminum chloride (AlCl₃) as a catalyst. However, it is used in stoichiometric amounts (or even in excess) and cannot be recovered or recycled. During the aqueous workup, it is hydrolyzed, generating a large volume of aluminum-containing waste, which substantially increases the E-Factor and PMI.

Solvents: Significant quantities of solvents are often used for the reaction itself and for the extraction and purification steps. These solvents contribute heavily to the total mass input, elevating the PMI. researchgate.net The choice of solvent also has environmental implications.

Yield: The actual yield is a critical component of process efficiency. While specific yields for this intermediate are not always reported, high yields are essential for an economically and environmentally efficient process. nih.gov

The table below summarizes the key contributors to the process mass intensity for this synthesis.

| Process Input/Factor | Impact on Process Efficiency |

|---|---|

| Reactants (tert-butylbenzene, Ethyl Succinyl Chloride) | Primary mass input; atom economy is below 100%. |

| Catalyst (Aluminum Chloride) | Used in stoichiometric amounts, generating significant waste upon workup. Major contributor to E-Factor and PMI. |

| Solvents (Reaction and Workup) | Typically the largest mass contributor in pharmaceutical processes, driving up the PMI. |

| Water (for Quenching/Washing) | Contributes to the total process mass, though sometimes excluded from E-Factor calculations. |

| Energy (Heating/Cooling/Distillation) | Not captured by mass-based metrics but is a key component of overall process sustainability and cost. |

| Reaction Yield & Selectivity | Lower yields and formation of isomers decrease efficiency and require more intensive purification, increasing solvent and energy use. |

Advanced Reaction Mechanisms of Ethyl 4 4 T Butylphenyl 4 Oxobutyrate

Mechanistic Investigations of Formation Reactions

The primary route for the synthesis of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate is the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with a succinic acid derivative, typically succinic anhydride (B1165640) or its corresponding acid chloride, in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction proceeds through a series of well-defined steps, each with its own set of intermediates and transition states.

Elucidation of Key Intermediates

The Friedel-Crafts acylation mechanism is initiated by the activation of the acylating agent by a Lewis acid, such as aluminum chloride (AlCl₃). In the case of using ethyl succinoyl chloride, the Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a highly reactive acylium ion . This resonance-stabilized cation is the key electrophilic species that attacks the electron-rich aromatic ring of tert-butylbenzene.

The attack of the acylium ion on the para-position of tert-butylbenzene (due to the steric hindrance and directing effect of the tert-butyl group) leads to the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex . This intermediate temporarily disrupts the aromaticity of the benzene (B151609) ring. The positive charge in the Wheland intermediate is delocalized across the ring through resonance, with contributing structures placing the charge at the ortho and para positions relative to the incoming acyl group.

The final step involves the deprotonation of the Wheland intermediate by a weak base, typically the [AlCl₄]⁻ complex formed during the initial activation step. This restores the aromaticity of the ring and yields the final product, this compound.

A summary of the key intermediates in the formation of this compound is presented in the table below.

| Intermediate | Description | Role in the Reaction |

| Acylium Ion | A resonance-stabilized cation formed from the reaction of the acylating agent with a Lewis acid. | The primary electrophile that attacks the aromatic ring. |

| Wheland Intermediate (Sigma Complex) | A resonance-stabilized carbocation formed after the attack of the acylium ion on the aromatic ring. | A key intermediate that disrupts aromaticity before its restoration. |

Transition State Analysis and Energy Landscapes

Computational studies on analogous Friedel-Crafts acylation reactions using Density Functional Theory (DFT) have provided significant insights into the transition states and energy landscapes of these transformations. nih.gov The reaction profile typically involves two main transition states.

The first transition state (TS1) corresponds to the attack of the aromatic ring on the acylium ion to form the Wheland intermediate. The energy barrier for this step is influenced by the nucleophilicity of the aromatic substrate and the electrophilicity of the acylium ion. The electron-donating nature of the tert-butyl group on the benzene ring lowers the activation energy for this step.

Kinetic and Thermodynamic Studies

Kinetic studies of Friedel-Crafts acylation reactions reveal that the rate is dependent on the concentrations of the aromatic substrate, the acylating agent, and the Lewis acid catalyst. For the formation of this compound, the reaction rate would be expected to follow a rate law that is first order in tert-butylbenzene, first order in the acylating agent, and dependent on the concentration and nature of the Lewis acid.

| Parameter | General Value/Trend | Significance |

| Rate Law | Rate = k[Aromatic][Acylating Agent][Lewis Acid] | The reaction rate is dependent on the concentration of all reactants. |

| Activation Energy (Ea) | Lower for electron-rich aromatics. | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH°) | Negative (Exothermic) | The reaction releases heat. |

| Gibbs Free Energy (ΔG°) | Negative (Spontaneous) | The reaction is thermodynamically favorable. |

Reactivity Profiles of the Ketoester Moiety

The ketoester functionality in this compound provides two primary sites for chemical modification: the carbonyl carbon of the ketone and the α-carbon adjacent to both the ketone and the ester groups.

Nucleophilic Acyl Substitution Pathways

The ester group of this compound can undergo nucleophilic acyl substitution, although it is generally less reactive than acid chlorides or anhydrides. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

Common nucleophilic acyl substitution reactions for this compound would include:

Hydrolysis: Reaction with water in the presence of an acid or base catalyst to yield the corresponding carboxylic acid, 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group. The stability of the leaving group and the nucleophilicity of the attacking species are key factors in determining the reaction's feasibility and rate.

α-Functionalization Reactions

The methylene (B1212753) group situated between the ketone and the ester groups (the α-carbon) is particularly reactive due to the electron-withdrawing effects of both carbonyl groups, which increases the acidity of the α-protons. aklectures.com Deprotonation of this position with a suitable base leads to the formation of a resonance-stabilized enolate . This enolate is a soft nucleophile and can react with a variety of electrophiles in what are known as α-functionalization reactions. aklectures.com

Key α-functionalization reactions include:

Alkylation: The enolate can be alkylated using alkyl halides. This allows for the introduction of various alkyl groups at the α-position. aklectures.com

Halogenation: In the presence of a base and a halogen source (e.g., Br₂ or Cl₂), the α-position can be halogenated.

Acylation: The enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an additional acyl group.

The regioselectivity of these reactions is generally high, favoring substitution at the α-carbon due to the enhanced acidity of the protons at this position. The choice of base and reaction conditions can influence the outcome, particularly in preventing side reactions such as O-alkylation or multiple alkylations.

| Reaction Type | Reagents | Product |

| Hydrolysis (Basic) | NaOH, H₂O | 4-(4-tert-butylphenyl)-4-oxobutanoic acid (as carboxylate salt) |

| Transesterification | R'OH, H⁺ or RO⁻ | R' 4-(4-tert-butylphenyl)-4-oxobutyrate |

| Aminolysis | R'₂NH | N,N-R'₂-4-(4-tert-butylphenyl)-4-oxobutanamide |

| α-Alkylation | 1. Base (e.g., NaOEt) 2. R'-X | Ethyl 2-R'-4-(4-tert-butylphenyl)-4-oxobutyrate |

| α-Halogenation | Base, X₂ | Ethyl 2-X-4-(4-tert-butylphenyl)-4-oxobutyrate |

Carbonyl Group Reactivity

The reactivity of this compound is significantly influenced by its ketone carbonyl group. This carbon atom is sp² hybridized, planar, and electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org It is susceptible to nucleophilic addition, a fundamental reaction that transforms the carbonyl carbon from trigonal planar to tetrahedral geometry. masterorganicchemistry.com

The rate and outcome of nucleophilic attack are influenced by several factors, including electronics and sterics. youtube.com The adjacent 4-tert-butylphenyl group, while electronically weakly donating, presents considerable steric bulk that can hinder the approach of nucleophiles. Common reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol, forming Ethyl 4-hydroxy-4-(4-T-butylphenyl)butyrate. This can be achieved with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tib.eu These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. tib.eu

Grignard and Organolithium Reactions: Addition of organometallic reagents, like Grignard (R-MgX) or organolithium (R-Li) reagents, results in the formation of a tertiary alcohol after an acidic workup. The carbanionic nucleophile attacks the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond. This allows for the extension of the carbon chain.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group yields a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. masterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol product. masterorganicchemistry.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin |

Transformations Involving the tert-Butylphenyl Substituent

The benzene ring of this compound is substituted with two groups: a tert-butyl group and a 4-oxobutanoyl group. The outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing and reactivity effects of these substituents. libretexts.org

tert-Butyl Group: This is an alkyl group, which is classified as a weakly activating, ortho-, para-director. numberanalytics.com It donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (sigma complex) formed during the reaction. stackexchange.com However, its large size creates significant steric hindrance, which strongly disfavors substitution at the ortho positions (positions 3 and 5). libretexts.orgmsu.edu

4-Oxobutanoyl Group: This acyl group is a deactivating, meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, which removes electron density from the ring and destabilizes the sigma complex. masterorganicchemistry.com This deactivating effect makes the ring less reactive than benzene itself. libretexts.org

In this molecule, the two groups are para to each other. The activating tert-butyl group directs incoming electrophiles to its ortho positions (3 and 5), while the deactivating acyl group directs to its meta positions (also 3 and 5). Therefore, both groups direct substitution to the same carbons. However, the steric bulk of the tert-butyl group will be the dominant factor, making electrophilic attack at positions 3 and 5 highly unfavorable. libretexts.orgmsu.edu Consequently, forcing electrophilic aromatic substitution on this substrate is challenging and would likely require harsh conditions, with substitution being kinetically slow.

| Substituent | Classification | Directing Effect | Key Consideration |

|---|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Activating (Weak) | Ortho, Para | High steric hindrance at ortho positions. libretexts.org |

| -C(=O)CH₂CH₂COOEt | Deactivating (Strong) | Meta | Reduces overall ring reactivity. masterorganicchemistry.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the tert-butylphenyl ring of the title compound to participate directly in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, it would typically need to be functionalized with a halide (e.g., Br, I) or a triflate. mdpi.com

Assuming a halogenated derivative, such as Ethyl 4-(4-T-butyl-2-bromophenyl)-4-oxobutyrate, the molecule could undergo various transformations:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, leading to biaryl structures.

Buchwald-Hartwig Amination: This reaction couples the aryl halide with an amine (primary or secondary) to form a new carbon-nitrogen bond, a crucial linkage in many pharmaceuticals. mdpi.com

Heck Reaction: Coupling with an alkene could introduce a vinyl group onto the aromatic ring.

More advanced, direct C-H activation/functionalization reactions could potentially be employed on the non-halogenated substrate, but these often face challenges with regioselectivity and are beyond the scope of conventional cross-coupling. The use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions has been shown to be effective for C-O and C-N bond formation, representing a potential avenue for functionalizing related structures. chemrxiv.org

Stereochemical Control in Transformations

The ketone in this compound is prochiral, meaning that a nucleophilic addition to the carbonyl carbon will generate a new stereocenter. acs.org This opens possibilities for both diastereoselective and enantioselective transformations.

Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one, or when two or more stereocenters are formed simultaneously. Since the starting material is achiral, a diastereoselective pathway would typically involve a reaction that generates two new stereocenters with a preference for one diastereomer over others. For instance, an aldol-type reaction at the α-carbon to the ester, followed by reduction of the ketone, could create two stereocenters. The inherent steric bias of the bulky tert-butylphenyl group could potentially influence the facial selectivity of one or both steps, leading to a diastereomeric excess. Copper-catalyzed diastereoselective and enantioselective allyl additions to ketones have been developed to generate vicinal stereogenic centers, a strategy that could be applicable here. nih.gov

Enantioselective reactions aim to convert the prochiral ketone into a single enantiomer of the chiral product. A primary focus in this area is the asymmetric reduction of the carbonyl group. Research on analogous γ-keto esters has demonstrated highly effective methods for achieving this.

Asymmetric Hydrogenation is a prominent technique. Various transition metal catalysts with chiral ligands have been shown to hydrogenate γ-keto esters with excellent enantioselectivity:

Nickel-Catalyzed Hydrogenation: A Ni-(R,R)-QuinoxP* complex has been used for the highly efficient asymmetric hydrogenation of γ-keto acids, esters, and amides, affording the corresponding chiral γ-hydroxy derivatives with up to 99.9% enantiomeric excess (ee). acs.orgnih.gov Applying this system to this compound would be expected to yield the corresponding (R)- or (S)-4-hydroxy ester with high optical purity.

Ruthenium-Catalyzed Hydrogenation: Chiral RuPHOX-Ru and DIPSkewphos/3-AMIQ-Ru(II) complexes are also effective for the asymmetric hydrogenation of γ-aryl keto acids and esters, yielding chiral γ-lactones (formed by subsequent intramolecular cyclization of the hydroxy ester) in high yields and with up to 97-99% ee. researchgate.netresearchgate.net

Nickel/Zinc Co-catalysis: A bimetallic Ni-Zn system has been reported for the asymmetric hydrogenation of γ-aryl keto acids, producing chiral γ-lactones in up to 99% yield and 98% ee. ynu.edu.cn

These methods provide a direct and atom-economical route to optically active products from this compound, which are valuable chiral building blocks for further synthesis.

| Catalyst System | Reaction Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Ni-(R,R)-QuinoxP* | Asymmetric Hydrogenation | Up to 99.9% | acs.orgnih.gov |

| RuPHOX-Ru | Asymmetric Hydrogenation | Up to 97% | researchgate.net |

| Ni/Zn Bimetallic | Asymmetric Hydrogenation | Up to 98% | ynu.edu.cn |

Structural Elucidation and Advanced Spectroscopic Analysis of Ethyl 4 4 T Butylphenyl 4 Oxobutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate have been recorded and assigned based on experimental data. epa.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the disubstituted benzene (B151609) ring appear as two distinct doublets, characteristic of a para-substituted pattern. The aliphatic chain protons of the butyrate (B1204436) moiety present as two triplets, indicating their adjacency to methylene (B1212753) groups. The ethyl ester group is identified by a quartet and a triplet, arising from the coupling between the methylene and methyl protons. Finally, the nine equivalent protons of the tert-butyl group give rise to a sharp singlet. epa.gov

Similarly, the ¹³C NMR spectrum displays a unique resonance for each carbon atom in a distinct electronic environment. The carbonyl carbons of the ketone and ester groups are readily identified by their characteristic downfield shifts. The aromatic carbons show signals in the typical aromatic region, with quaternary carbons exhibiting lower intensity. The aliphatic carbons of the butyrate chain, the ethyl ester, and the tert-butyl group appear in the upfield region of the spectrum. epa.gov

Detailed assignments for both ¹H and ¹³C NMR are presented in the tables below. epa.gov

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound epa.gov

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Ar-H (ortho to C=O) | 7.93 | Doublet (d) | 8.5 |

| Ar-H (ortho to t-Bu) | 7.48 | Doublet (d) | 8.5 |

| -O-CH₂ -CH₃ | 4.16 | Quartet (q) | 7.2 |

| -C(=O)-CH₂ -CH₂- | 3.30 | Triplet (t) | 6.7 |

| -CH₂-CH₂ -C(=O)O- | 2.75 | Triplet (t) | 6.7 |

| -C(CH₃)₃ | 1.33 (merged with -CH₃) | Multiplet (m) | N/A |

| -O-CH₂-CH₃ | 1.33 (merged with t-Bu) | Multiplet (m) | N/A |

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound epa.gov

| Carbon Atom | Chemical Shift (δ) (ppm) |

| Ketone C =O | 196.8 |

| Ester C =O | 172.0 |

| Ar-C (ipso to t-Bu) | 155.9 |

| Ar-C (ipso to C=O) | 133.0 |

| Ar-C H (ortho to C=O) | 127.0 |

| Ar-C H (ortho to t-Bu) | 124.5 |

| -O-CH₂ -CH₃ | 59.6 |

| -C(=O)-CH₂ - | 34.1 |

| -C (CH₃)₃ | 32.3 |

| -CH₂ -C(=O)O- | 27.3 |

| -C (CH₃)₃ | 30.1 |

| -O-CH₂-CH₃ | 13.2 |

To unequivocally confirm the assignments from one-dimensional NMR and establish the precise connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the triplet at 3.30 ppm and the triplet at 2.75 ppm, confirming the connectivity of the -CH₂-CH₂- fragment in the butyrate chain. It would also show a correlation between the quartet at 4.16 ppm and the multiplet signal corresponding to the ethyl group's terminal methyl, confirming the -CH₂-CH₃ unit of the ethyl ester.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would be crucial for assigning the carbons in the aliphatic chain and the aromatic ring. For example, the proton doublet at 7.93 ppm would correlate with the carbon signal at 127.0 ppm, and the proton quartet at 4.16 ppm would correlate with the carbon at 59.6 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is invaluable for piecing together the molecular skeleton and confirming the placement of functional groups and quaternary carbons. Key expected HMBC correlations would include:

The protons of the tert-butyl group (1.33 ppm) showing a correlation to the aromatic carbon to which it is attached (155.9 ppm).

The aromatic protons ortho to the carbonyl group (7.93 ppm) showing a three-bond correlation to the ketone carbonyl carbon (196.8 ppm).

The methylene protons adjacent to the ketone (3.30 ppm) correlating to the ketone carbonyl carbon (196.8 ppm) and the aromatic ipso-carbon (133.0 ppm).

Dynamic NMR (DNMR) is a technique used to study the rates and energetics of molecular processes that cause the interchange of magnetically non-equivalent nuclei. nist.gov For this compound, several conformational dynamics could potentially be studied.

The most notable is the rotation around the single bond connecting the tert-butyl group to the phenyl ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single sharp signal for the nine methyl protons. However, at very low temperatures, this rotation could be slowed sufficiently to potentially observe distinct signals for the methyl groups, depending on the energy barrier to rotation.

Additionally, the butyrate chain is flexible, with multiple rotatable single bonds. Different conformations (e.g., gauche and anti) about the C-C bonds of this chain exist in equilibrium. While these exchanges are generally too rapid to be observed as separate conformers even at low temperatures, they influence the average, observed chemical shifts and coupling constants. Variable-temperature NMR studies could reveal changes in these averaged values, providing thermodynamic information about the conformational preferences of the flexible chain.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic composition.

The molecular formula for this compound is C₁₆H₂₂O₃. The calculated monoisotopic (exact) mass for the neutral molecule is 262.15689 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The calculated exact masses for these species are:

[C₁₆H₂₃O₃]⁺ ([M+H]⁺): 263.16417 g/mol

[C₁₆H₂₂NaO₃]⁺ ([M+Na]⁺): 285.14614 g/mol

Experimental measurement of a mass corresponding to one of these calculated values would provide strong evidence to confirm the molecular formula of the compound.

In electron ionization (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that can be used to confirm the structure. The key structural features of this compound—the tert-butyl group, the aromatic ketone, and the ethyl ester—would direct the fragmentation.

The expected major fragmentation pathways would include:

Alpha-Cleavage: The most facile cleavage is often adjacent to a carbonyl group. Cleavage of the bond between the carbonyl and the phenyl ring would generate a stable acylium ion.

Formation of the 4-tert-butylbenzoyl cation (m/z = 161): Loss of the •CH₂CH₂COOEt radical would result in a prominent peak at m/z 161. This is often a very stable and abundant fragment for such structures.

Loss of the tert-Butyl Group: A characteristic fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃, 15 amu) from the parent ion to form a stable benzylic cation, followed by further fragmentation. The primary loss, however, is often the cleavage of the entire tert-butyl group (•C(CH₃)₃, 57 amu). The most significant fragmentation related to the t-butyl group is the loss of a methyl radical from the acylium ion at m/z 161 to give a fragment at m/z 146 .

Ester Group Fragmentations: The ethyl ester moiety can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 amu) or ethylene (B1197577) (C₂H₄, 28 amu) via a McLafferty rearrangement if a gamma-hydrogen is available.

McLafferty Rearrangement: The ketone carbonyl can also induce a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyrate chain, leading to the cleavage of the Cα-Cβ bond and the loss of a neutral ethyl acrylate (B77674) molecule (100 amu), resulting in an ion at m/z 162 .

The analysis of these characteristic fragments would allow for the reconstruction of the molecular structure, confirming the connectivity of the 4-tert-butylphenyl group, the keto functionality, and the ethyl butyrate chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational modes would include:

C=O Stretching (Ketone and Ester): The presence of two carbonyl groups would likely result in strong absorption bands in the region of 1680-1750 cm⁻¹. The aromatic ketone carbonyl would typically appear at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the phenyl ring, while the ester carbonyl would be expected at a higher wavenumber (around 1735 cm⁻¹).

C-O Stretching (Ester): Strong bands corresponding to the C-O stretching of the ester group would be anticipated in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The substituted benzene ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The ethyl and butyl groups would show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

t-Butyl Group Bending: Characteristic bending vibrations for the tert-butyl group would be expected.

A detailed analysis of the precise peak positions, intensities, and shapes would allow for a comprehensive understanding of the molecular structure.

Table 1: Hypothetical Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2870 | Strong | Aliphatic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1685 | Strong | Ketone C=O Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

Note: This table is a hypothetical representation of expected IR data and is not based on experimental results.

Electronic Absorption and Emission Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the presence of the substituted benzoyl chromophore is expected to give rise to distinct absorption bands.

The likely electronic transitions would include:

π → π* transitions: Associated with the aromatic ring and the carbonyl groups, these are typically strong absorptions. The conjugation of the ketone with the phenyl ring would influence the position of these bands.

n → π* transitions: Arising from the non-bonding electrons on the oxygen atoms of the carbonyl groups, these transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The solvent used for analysis can influence the position and intensity of these absorption bands. Characterization of emission properties, such as fluorescence or phosphorescence, would require further investigation using spectrofluorometry, but no data on these properties for the target compound is currently available.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound in the solid state, assuming a suitable single crystal can be grown.

Molecular Conformation and Intermolecular Interactions

The solved crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed analysis of its conformation in the solid state, including the relative orientations of the t-butylphenyl group, the alkyl chain, and the ethyl ester group.

Furthermore, the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds. These interactions govern the macroscopic properties of the crystalline material. A detailed examination of these interactions provides insight into how the molecules self-assemble in the solid state.

Ester Group Modifications

The ethyl ester group of this compound is a primary site for chemical modification, allowing for the synthesis of a range of derivatives through reactions such as hydrolysis, transesterification, and amidation.

Transesterification and Hydrolysis Products

Hydrolysis of the ethyl ester is a fundamental transformation that yields the corresponding carboxylic acid, 4-(4-tert-butylphenyl)-4-oxobutanoic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters.

While specific examples of transesterification of this compound are not extensively detailed in the provided search results, this reaction is a standard method for converting one ester to another. It would typically involve reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

A related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, can be synthesized via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.org This highlights a common synthetic route to the core structure of these molecules.

Preparation of Amide and Acid Derivatives

The synthesis of amides from this compound can be achieved through various methods. One common approach is the direct reaction of the ester with an amine, a process known as aminolysis. This reaction can sometimes be facilitated by base catalysis, for instance, using potassium tert-butoxide. researchgate.net

Alternatively, and often more efficiently, the ester is first hydrolyzed to the carboxylic acid, 4-(4-tert-butylphenyl)-4-oxobutanoic acid. This acid can then be coupled with an amine using standard peptide coupling reagents. A convenient protocol for amide bond formation, particularly for less reactive amines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another method involves activating the carboxylic acid with ethyl chloroformate and triethylamine (B128534) to form a mixed anhydride, which then readily reacts with an amine. researchgate.net

Table 1: Examples of Amide Coupling Reagents

| Coupling Reagent System | Description |

|---|---|

| EDC/DMAP/HOBt | A common and effective method for forming amide bonds, suitable for a wide range of amines and carboxylic acids. nih.gov |

| Ethyl Chloroformate/Triethylamine | Forms a mixed anhydride intermediate that reacts with amines to produce amides under mild conditions. researchgate.net |

Transformations of the Keto-Methylene Linker

The keto-methylene portion of this compound is another key site for reactivity, allowing for alkylation, acylation, and the formation of enol and enolate intermediates.

Alkylation and Acylation Reactions

The methylene group adjacent to the ketone (the α-position) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles such as alkyl halides in alkylation reactions. While direct examples for this compound are not abundant in the search results, the alkylation of similar β-keto esters is a well-established synthetic transformation. For instance, the double alkylation of ethyl 4-aryl-3-oxobutanoates is a known process. researchgate.net The regioselective γ-alkylation of related cyclic β-ketoamides has also been demonstrated, highlighting the nuanced reactivity of such systems. researchgate.net

Acylation at the α-position can also be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This introduces a second acyl group, leading to a β-dicarbonyl compound, which can be a precursor for further synthetic transformations.

Formation of Enols and Enolates

Like other ketones, this compound can exist in equilibrium with its enol tautomer. The formation of the enol is often the first step in acid-catalyzed reactions at the α-carbon. In the presence of a base, the compound is deprotonated to form an enolate, which is the key reactive intermediate in the alkylation and acylation reactions mentioned above. The formation of enolates is a critical aspect of the Paal-Knorr synthesis, where the enol form of one carbonyl group attacks the protonated form of another. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Derivatization for Heterocyclic Scaffolds

The 1,4-dicarbonyl-like structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

One of the most significant applications is in the synthesis of pyrazole (B372694) derivatives. mdpi.comchim.itmdpi.com The reaction of a 1,3-dicarbonyl compound (or a related species) with hydrazine (B178648) or its derivatives is a classical method for constructing the pyrazole ring. mdpi.comchim.itnih.gov For example, ethyl 2,4-dioxo-4-phenylbutanoate derivatives, which are structurally related to the target molecule, can be cyclized with hydrazine hydrate (B1144303) to yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. chim.itnih.gov This suggests that this compound could be a precursor to similar pyrazole structures.

Furthermore, 1,4-dicarbonyl compounds are well-known starting materials for the Paal-Knorr synthesis, which can be used to generate furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comyoutube.com

Furan synthesis : This typically requires an acid catalyst to promote the cyclization and dehydration of the 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Pyrrole synthesis : In this variation, a primary amine or ammonia (B1221849) is reacted with the 1,4-dicarbonyl compound. wikipedia.orgyoutube.comorganic-chemistry.org

Table 2: Heterocyclic Synthesis from 1,4-Dicarbonyl Precursors

| Heterocycle | Reagents | Reaction Name |

|---|---|---|

| Furan | Acid catalyst (e.g., H₂SO₄, HCl) | Paal-Knorr Furan Synthesis wikipedia.orgorganic-chemistry.org |

| Pyrrole | Primary amine or ammonia | Paal-Knorr Pyrrole Synthesis wikipedia.orgorganic-chemistry.org |

Pyrazole Synthesis from Ketoester Precursors

The synthesis of pyrazole derivatives from β-ketoesters is a well-established method in heterocyclic chemistry. The general approach involves the condensation of the ketoester with a hydrazine derivative. In this reaction, the two carbonyl groups of the ketoester (the ketone and the ester) provide the necessary electrophilic sites for cyclization with the dinucleophilic hydrazine.

For this compound, the reaction proceeds via a cyclocondensation mechanism. The more reactive ketone carbonyl typically reacts first with one of the hydrazine's amino groups, followed by an intramolecular cyclization involving the ester carbonyl and the second amino group. This process results in the formation of a pyrazolone (B3327878) ring, a common pyrazole tautomer.

The reaction can be generalized as follows:

Step 1: Nucleophilic attack of the hydrazine on the ketone carbonyl of this compound.

Step 2: Dehydration to form a hydrazone intermediate.

Step 3: Intramolecular cyclization via the attack of the second hydrazine nitrogen on the ester carbonyl.

Step 4: Elimination of ethanol (B145695) to form the final pyrazolone derivative.

The specific structure of the final pyrazole product can be influenced by the choice of a substituted or unsubstituted hydrazine.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Hydrazine Hydrate | 5-(4-(tert-butyl)phenyl)-4,5-dihydro-1H-pyrazol-5-one-3-acetic acid ethyl ester |

| This compound | Phenylhydrazine | 5-(4-(tert-butyl)phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one-3-acetic acid ethyl ester |

Oxadiazole and Thiadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from a ketoester like this compound is typically a multi-step process. The initial step involves converting the ester functionality into a more reactive intermediate, such as a carbohydrazide (B1668358). wjpmr.com

Synthesis Pathway:

Formation of the Hydrazide: The ethyl ester group of the starting material is reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield 4-(4-(tert-butyl)phenyl)-4-oxobutanohydrazide.

Cyclization to Oxadiazole: The resulting hydrazide can then be cyclized to form a 1,3,4-oxadiazole. A common method involves reacting the hydrazide with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt, which is then cyclized through heating or treatment with a dehydrating agent like phosphorus oxychloride. nih.gov

Cyclization to Thiadiazole: To form the 1,3,4-thiadiazole ring, the carbohydrazide intermediate is treated with a sulfur-containing reagent. For instance, refluxing the hydrazide with an isothiocyanate derivative can lead to a thiosemicarbazide, which is then cyclized using an acid catalyst (e.g., concentrated sulfuric acid) to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivative. ptfarm.pl

| Intermediate | Reagents for Cyclization | Heterocyclic Product |

| 4-(4-(tert-butyl)phenyl)-4-oxobutanohydrazide | 1. CS₂, KOH 2. Dehydrating Agent (e.g., POCl₃) | 1,3,4-Oxadiazole Derivative |

| 4-(4-(tert-butyl)phenyl)-4-oxobutanohydrazide | 1. Phenyl isothiocyanate 2. H₂SO₄ (conc.) | 1,3,4-Thiadiazole Derivative |

Polyhydroquinoline Formation

Polyhydroquinolines are typically synthesized via a one-pot, four-component Hantzsch-type reaction. rsc.orgresearchgate.net This reaction involves the condensation of an aldehyde, a β-ketoester, a dimedone (or similar active methylene compound), and a nitrogen source, usually ammonium (B1175870) acetate. researchgate.net

In this context, this compound can serve as the β-ketoester component. The reaction mechanism involves the initial formation of two key intermediates: an enamine from the reaction of the ketoester with ammonium acetate, and an α,β-unsaturated ketone from the Knoevenagel condensation of the aldehyde with dimedone. researchgate.net These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final polyhydroquinoline product. researchgate.net

The use of this compound would result in a polyhydroquinoline structure with a 4-(4-tert-butyl)benzoyl substituent at one of the positions, depending on the precise reaction pathway and cyclization regiochemistry.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| Aromatic Aldehyde | This compound | Dimedone | Ammonium Acetate | Polyhydroquinoline Derivative |

Substituent Effects on Derivative Reactivity and Properties

The 4-tert-butylphenyl group present in this compound and its derivatives has significant electronic and steric effects on the molecule's reactivity and physical properties.

Electronic Effects: The tert-butyl group is an electron-donating group due to hyperconjugation. This increases the electron density on the attached phenyl ring, which can influence the reactivity of the heterocyclic systems formed. For instance, in electrophilic substitution reactions on the phenyl ring, the tert-butyl group would act as an ortho-, para-director. It can also subtly modulate the basicity or acidity of the nitrogen atoms within the synthesized heterocyclic rings.

Steric Effects: The bulky nature of the tert-butyl group imposes considerable steric hindrance. This can affect the rates of the synthesis reactions by impeding the approach of reagents to nearby reactive sites. Furthermore, the steric bulk influences the final conformation of the derivative molecules, which can impact their crystal packing and, consequently, their melting points and solubility. The presence of this large, non-polar group generally increases the lipophilicity of the derivatives, enhancing their solubility in non-polar organic solvents while decreasing their solubility in water.

Impact on Physical Properties: The presence of the tert-butylphenyl moiety contributes significantly to the molecular weight and van der Waals forces of the derivatives. This typically results in higher melting and boiling points compared to unsubstituted analogues. The rigid phenyl ring and the attached heterocyclic systems can also promote π-π stacking interactions in the solid state, influencing the material's properties.

Conclusion

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate is a chemically significant compound with a well-defined synthetic pathway and distinct spectroscopic properties. Its role as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and other novel organic molecules, underscores its importance in the field of advanced organic chemistry. Further exploration of its reactivity and applications is likely to unveil new avenues for the synthesis of complex and valuable chemical entities.

Role As a Synthetic Intermediate in Complex Molecule Construction

Building Block in Multi-Step Organic Syntheses

The dual reactivity of Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate allows for its participation in a variety of multi-step synthetic sequences. Both the ketone and the ester functionalities can be selectively targeted to build molecular complexity, making it a strategic component in convergent synthetic routes.

The γ-ketoacid and γ-ketoester motifs are important structural units in the synthesis of numerous pharmaceutical agents. The related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is a known building block in medicinal chemistry. The tert-butylphenyl moiety is a feature of various compounds developed as antioxidants and in other pharmaceutical applications nih.gov. Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate can be hydrolyzed to its corresponding carboxylic acid, 4-(4-tert-butylphenyl)-4-oxobutanoic acid sigmaaldrich.com, which can then be used in further synthetic transformations. For instance, γ-ketoacids are precursors to various biologically active molecules where the keto group can be transformed into a hydroxyl or an amino group, and the carboxylic acid can be converted into amides or other esters. These transformations are fundamental in the construction of drug candidates.

In the realm of fine chemicals, which includes the production of specialized molecules for agricultural, photographic, and electronic applications, intermediates like Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate are of significant interest. The tert-butyl group provides steric hindrance which can influence the reactivity and final properties of a molecule, such as solubility and stability nih.gov. The production of fine chemicals often requires multi-step syntheses where the controlled and selective reaction of bifunctional compounds is crucial. The distinct reactivity of the ketone (e.g., reduction, Grignard addition) versus the ester (e.g., hydrolysis, amidation, reduction) allows for a stepwise elaboration of the molecular structure, leading to highly functionalized and valuable fine chemicals.

Versatile Scaffold for Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The 1,4-dicarbonyl relationship within Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate (considering the ester carbonyl) makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings.

One of the most well-established applications of γ-ketoesters is in the synthesis of pyridazinones, a class of six-membered nitrogen-containing heterocycles. The reaction of a γ-ketoester with hydrazine (B178648) hydrate (B1144303) is a classic method for constructing the pyridazinone ring system iglobaljournal.comresearchgate.net. In this reaction, hydrazine acts as a dinucleophile, condensing with both the ketone and the ester carbonyl groups to form the heterocyclic ring.

The synthesis proceeds via an initial reaction of hydrazine with the more reactive ketone carbonyl, followed by an intramolecular cyclization with the ester group to form a dihydropyridazinone, which can then be dehydrated to the final pyridazinone product. This reaction provides a direct route to 6-(4-tert-butylphenyl)pyridazin-3(2H)-one from Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular and anti-inflammatory effects mdpi.com.

Table 1: Synthesis of a Pyridazinone Derivative

| Reactant | Reagent | Product | Heterocycle Class |

|---|

The 1,4-dicarbonyl structure of Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate also serves as a key starting point for the synthesis of five-membered heterocycles containing oxygen or sulfur, primarily through the Paal-Knorr synthesis wikipedia.orgambeed.com.

For the synthesis of furans (oxygen-containing heterocycles), the γ-ketoester can be subjected to acid-catalyzed cyclization wikipedia.orgalfa-chemistry.com. The mechanism involves the protonation of the ketone carbonyl, which is then attacked by the enol form of the ester, leading to a five-membered hemiacetal intermediate. Subsequent dehydration yields the substituted furan. This would produce an ethyl 5-(4-tert-butylphenyl)-2-furoate derivative.

For the synthesis of thiophenes (sulfur-containing heterocycles), the dicarbonyl compound is treated with a sulfurizing agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) chemtube3d.comorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net. These reagents convert the carbonyl groups into thiocarbonyls, which then undergo cyclization to form the thiophene (B33073) ring. This reaction provides a pathway to ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate.

Table 2: Paal-Knorr Synthesis of Heterocycles

| Starting Material | Reagent/Condition | Product | Heterocycle Class |

|---|---|---|---|

| Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate | Acid catalyst (e.g., H₂SO₄) | Ethyl 5-(4-tert-butylphenyl)furan-2-carboxylate | Furan |

Contribution to the Synthesis of Macrocyclic and Polycyclic Systems

While the synthesis of five- and six-membered rings is a common application, the functionalities within Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate can also be exploited to construct larger and more complex architectures such as macrocycles and polycycles.

The construction of polycyclic systems can be achieved through intramolecular cyclization reactions. For instance, ketoesters containing aromatic groups can undergo intramolecular Friedel-Crafts-type reactions to form fused ring systems acs.org. Under acidic conditions, the enol or enolate of the ketone can attack the electron-rich tert-butylphenyl ring, or alternatively, the ester can be transformed into a more reactive species that acylates the aromatic ring, leading to the formation of a new six-membered ring fused to the existing aromatic ring. Such polycyclization strategies are powerful tools for the rapid assembly of complex molecular scaffolds from relatively simple linear precursors acs.orgnih.gov.

For the synthesis of macrocycles, the linear structure of Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate can be elaborated at both ends to introduce reactive functional groups. For example, the ester could be reduced to a primary alcohol, and the ketone could be converted to a terminal alkene via a Wittig reaction. The resulting long-chain diene could then undergo a ring-closing metathesis reaction to form a large macrocyclic ring. While this requires several synthetic steps, it illustrates how the original ketoester serves as a foundational scaffold for building up the necessary precursor for macrocyclization.

Theoretical and Computational Chemistry Studies on Ethyl 4 4 T Butylphenyl 4 Oxobutyrate

Electronic Structure Calculations and Quantum Chemical Descriptors

A fundamental understanding of a molecule's reactivity and properties begins with the study of its electronic structure. For Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate, this would involve calculations to determine the arrangement and energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. Without specific computational studies on this compound, the precise energies of its HOMO and LUMO, and consequently its HOMO-LUMO gap, remain undetermined.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is for illustrative purposes only, as no specific data could be located in the searched literature.)

Electron Density Distribution and Electrostatic Potential

The distribution of electrons within a molecule and the resulting electrostatic potential are key to understanding its interactions with other molecules. An electrostatic potential map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is vital for predicting how the molecule will interact with other reagents. However, no published studies containing visualizations or detailed analyses of the electron density and electrostatic potential for this specific compound were found.

Molecular Reactivity Predictions

Quantum chemical descriptors derived from electronic structure calculations, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors are invaluable for predicting the behavior of a compound in chemical reactions. The absence of computational research on this compound means that these predictive metrics have not been calculated.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity Index (ω) | χ² / (2η) | Data not available |

(Note: This table is for illustrative purposes only, as no specific data could be located in the searched literature.)

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

Modeling of Transition States and Reaction Pathways

For any chemical transformation involving this compound, computational modeling could identify the transition state structures—the highest energy points along the reaction coordinate. The geometry and energetic properties of these transition states are critical for understanding the reaction mechanism. Without specific reactions being studied computationally, no such models for this compound are available.

Energetic Barrier Calculations and Reaction Kinetics

By calculating the energy difference between the reactants and the transition state, the activation energy or energetic barrier for a reaction can be determined. This barrier is directly related to the reaction rate, providing a link between computational chemistry and experimental kinetics. The lack of computational studies on reactions involving this compound means that no such energetic barriers have been reported.

Predictive Spectroscopy through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate, these methods can elucidate its structural and electronic characteristics. By employing quantum chemical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These simulations are crucial for confirming the molecular structure, understanding its vibrational modes, and characterizing its electronic transitions.